![molecular formula C29H35N3O8 B10832601 5-O-[4-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]butyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10832601.png)
5-O-[4-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]butyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YM-430 is a compound known for its dual activity as a beta-1 adrenergic receptor antagonist and a calcium channel antagonist. This compound has shown potential as both an antianginal and antihypertensive agent. YM-430 has been studied for its ability to inhibit rhythmic contractions and its effects on cardiovascular health .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YM-430 involves multiple steps, including the formation of its core structure and the introduction of functional groups that confer its biological activity. The specific synthetic routes and reaction conditions are proprietary and have been developed by pharmaceutical companies such as Astellas Pharma, Inc. The synthesis typically involves the use of organic solvents, catalysts, and controlled reaction environments to ensure the purity and efficacy of the final product .
Industrial Production Methods
Industrial production of YM-430 follows stringent guidelines to maintain consistency and quality. The process involves large-scale chemical synthesis in reactors, followed by purification steps such as crystallization, filtration, and chromatography. Quality control measures are implemented at various stages to ensure the compound meets the required specifications for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
YM-430 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups in YM-430, potentially altering its biological activity.
Substitution: YM-430 can participate in substitution reactions where one functional group is replaced by another, affecting its pharmacological properties
Common Reagents and Conditions
Common reagents used in the reactions involving YM-430 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of YM-430 depend on the specific reaction conditions and reagents used. These products can include various derivatives of YM-430 with modified biological activities, which are studied for their potential therapeutic applications .
Scientific Research Applications
YM-430 has been extensively studied for its applications in various fields:
Chemistry: YM-430 is used as a model compound to study the effects of beta-1 adrenergic receptor antagonism and calcium channel blockade.
Biology: The compound is used in biological research to understand its effects on cellular processes and signaling pathways.
Medicine: YM-430 has potential therapeutic applications in the treatment of cardiovascular diseases such as angina pectoris and hypertension. .
Industry: YM-430 is used in the development of new pharmaceuticals and as a reference compound in drug discovery and development
Mechanism of Action
YM-430 exerts its effects through dual mechanisms:
Beta-1 Adrenergic Receptor Antagonism: By blocking beta-1 adrenergic receptors, YM-430 reduces the effects of adrenaline and noradrenaline on the heart, leading to decreased heart rate and blood pressure.
Calcium Channel Blockade: YM-430 inhibits the influx of calcium ions into cardiac and smooth muscle cells, leading to vasodilation and reduced cardiac workload
These mechanisms contribute to the compound’s antianginal and antihypertensive effects, making it a valuable therapeutic agent for cardiovascular diseases .
Comparison with Similar Compounds
Similar Compounds
Diltiazem: A calcium channel blocker with similar vasodilatory effects but different receptor targets.
Nifedipine: Another calcium channel blocker used for hypertension and angina, with a different chemical structure and pharmacokinetic profile.
Propranolol: A non-selective beta-adrenergic receptor antagonist with broader effects on the cardiovascular system
Uniqueness of YM-430
YM-430 is unique due to its dual activity as both a beta-1 adrenergic receptor antagonist and a calcium channel antagonist. This dual mechanism allows it to provide comprehensive cardiovascular benefits, making it a promising candidate for the treatment of various cardiovascular conditions .
Properties
Molecular Formula |
C29H35N3O8 |
|---|---|
Molecular Weight |
553.6 g/mol |
IUPAC Name |
5-O-[4-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]butyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C29H35N3O8/c1-19-25(28(34)38-3)27(21-10-9-11-22(16-21)32(36)37)26(20(2)31-19)29(35)39-15-8-7-14-30-17-23(33)18-40-24-12-5-4-6-13-24/h4-6,9-13,16,23,27,30-31,33H,7-8,14-15,17-18H2,1-3H3/t23-,27-/m0/s1 |
InChI Key |
HBXMSJLNXYLVTA-HOFKKMOUSA-N |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)OCCCCNC[C@@H](COC2=CC=CC=C2)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCCNCC(COC2=CC=CC=C2)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


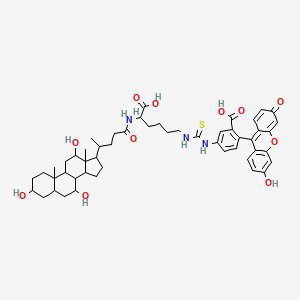

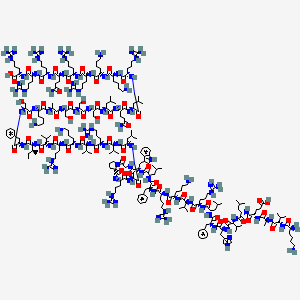
![2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide](/img/structure/B10832545.png)
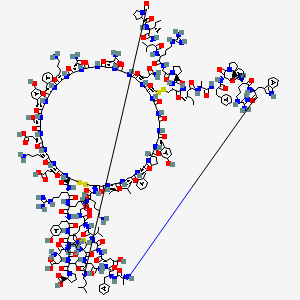


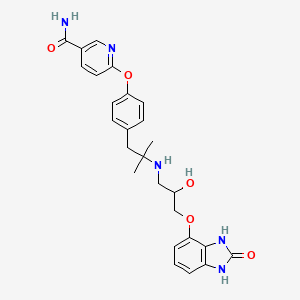
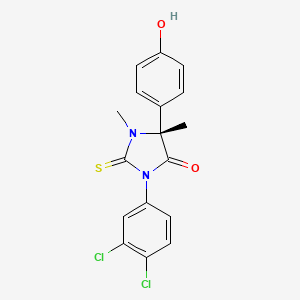
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[2-[2-[2-[[(2S)-1-[[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl]oxy]-1-oxopropan-2-yl]amino]-2-oxoethoxy]ethoxy]acetyl]amino]propanoate](/img/structure/B10832582.png)
![2-[2-[3-[2,3-bis[2-[2-[2-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]-2-[2-[2-[2-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]ethoxy]-N-[2-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]ethanimidic acid](/img/structure/B10832584.png)
![3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B10832586.png)
![4-[4-(Hydroxymethyl)phenyl]-1,3-dihydroimidazole-2-thione](/img/structure/B10832594.png)

